

L-870810: A Technical Guide for Researchers

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This document provides a comprehensive technical overview of **L-870810**, a potent and selective small-molecule inhibitor of HIV-1 integrase. **L-870810** belongs to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds and has been a subject of significant interest in the development of antiretroviral therapies.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, mechanism of action, and relevant experimental data.

Chemical Structure and Properties

L-870810 is characterized by a core 8-hydroxy-(1,6)-naphthyridine-7-carboxamide pharmacophore.[1] Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of L-870810



Identifier	Value	
IUPAC Name	5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide[3]	
CAS Number	410544-95-5[3][4][5][6]	
Chemical Formula	C20H19FN4O4S[3][5]	
SMILES Code	O=C(C1=NC(N(CCCC2)S2(=O)=O)=C3C=CC= NC3=C1O)NCC4=CC=C(F)C=C4[3]	
InChI Key	DIDKWCOCQJWMDJ-UHFFFAOYSA-N[3]	
InChI Code	InChI=1S/C20H19FN4O4S/c21-14-7-5-13(6-8-14)12-23-20(27)17-18(26)16-15(4-3-9-22-16)19(24-17)25-10-1-2-11-30(25,28)29/h3-9,26H,1-2,10-12H2,(H,23,27)[3]	

Table 2: Physicochemical Properties of L-870810

Property	Value	
Molecular Weight	430.45 g/mol [3][5]	
Exact Mass	430.1111[3]	
Appearance	Solid Powder	
Purity	>98% (typical for research-grade material)	
Solubility	Soluble in DMSO	
Storage Conditions	Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years) [3]	

Table 3: Elemental Analysis of L-870810[3]



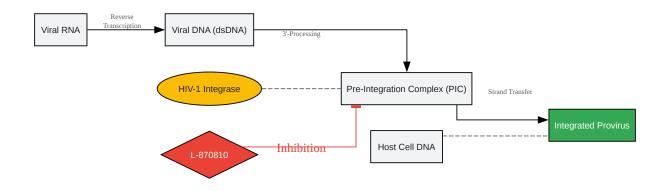
Element	Percentage
Carbon (C)	55.81%
Hydrogen (H)	4.45%
Fluorine (F)	4.41%
Nitrogen (N)	13.02%
Oxygen (O)	14.87%
Sulfur (S)	7.45%

Biological Activity and Mechanism of Action

L-870810 is a potent inhibitor of the HIV-1 integrase (IN) enzyme, a critical component of the viral replication cycle.[1][2] The HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a process essential for the establishment of a productive infection.[7]

The mechanism of action of **L-870810** is the specific inhibition of the strand transfer step of the integration process.[1][8] It is mechanistically identical to the diketo acid series of inhibitors.[1] The diverse class of IN strand transfer inhibitors, including **L-870810**, contain a diketo acid moiety that interacts with the Mg++ ions in the active site of the integrase enzyme.[8] This chelation of essential metal cofactors within the catalytic core domain of the enzyme prevents the binding of the target host DNA, thereby halting the integration of the viral genome.[7][8] While it potently inhibits strand transfer, **L-870810** has a much weaker effect on the 3'-processing step.[8]





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Caption: HIV-1 Integration Signaling Pathway and L-870810 Inhibition.

Table 4: In Vitro Activity of L-870810

Assay	IC50 / EC95	Conditions
HIV-1 Integrase Strand Transfer Inhibition	8 nM (IC50)	Recombinant IN, oligonucleotide substrates[8]
HIV-1 Integrase Strand Transfer Inhibition (Concerted Integration)	55 nM (IC50)	Blunt-ended DNA substrates[8]
Antiviral Activity (Cell Culture)	15 nM (EC95)	In the presence of 10% FBS[8]

Pharmacokinetics and Clinical Development

L-870810 demonstrated good pharmacokinetic properties in preclinical studies, including oral bioavailability.[1][2] It was one of the early integrase inhibitors to enter clinical trials and showed promise in reducing viral load in HIV-1 infected patients.[7] However, its clinical development was halted due to observed liver and kidney toxicity after long-term treatment in animal models (dogs).[7][9]

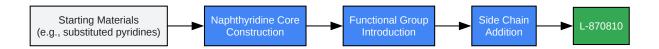
Experimental Protocols



While specific, detailed step-by-step protocols for the synthesis and assays of **L-870810** are proprietary and not fully available in the public domain, the following outlines the general methodologies based on published research.

General Synthesis of 8-hydroxy-[8][9]naphthyridines

The synthesis of **L-870810** and related 8-hydroxy-[8][9]naphthyridine derivatives generally involves a multi-step process. A common approach is the construction of the core naphthyridine ring system, followed by the addition of the carboxamide and other side chains. Key synthetic strategies often involve condensation reactions to form the heterocyclic core. For more detailed synthetic routes of similar compounds, refer to publications on the synthesis of HIV-1 integrase inhibitors.[10][11][12]



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Caption: General Synthetic Workflow for **L-870810**.

In Vitro HIV-1 Integrase Strand Transfer Assay (General Protocol)

This type of assay is crucial for determining the inhibitory activity of compounds like **L-870810** against the strand transfer function of HIV-1 integrase.

Objective: To measure the IC50 value of **L-870810** for the inhibition of HIV-1 integrase-mediated strand transfer.

Materials:

- Recombinant HIV-1 Integrase
- Oligonucleotide substrates mimicking the viral DNA ends (donor DNA)
- Target DNA



- Assay buffer containing a divalent cation (e.g., Mg2+ or Mn2+)
- L-870810 (or other test compounds)
- Detection system (e.g., fluorescence, radioactivity, or ELISA-based)

General Procedure:

- Reaction Setup: In a microplate format, combine the recombinant HIV-1 integrase, donor DNA, and varying concentrations of L-870810 in the assay buffer.
- Pre-incubation: Incubate the mixture to allow for the formation of the stable synaptic complex (integrase bound to donor DNA).
- Initiation of Strand Transfer: Add the target DNA to the reaction mixture to initiate the strand transfer reaction.
- Incubation: Incubate the reaction at 37°C for a defined period to allow for the strand transfer to occur.
- Termination: Stop the reaction using a chelating agent (e.g., EDTA) or by heat inactivation.
- Detection: Quantify the amount of strand transfer product formed. This can be achieved through various methods, such as gel electrophoresis followed by autoradiography (if using radiolabeled DNA), or more high-throughput methods utilizing labeled DNA substrates and capture on a solid phase.
- Data Analysis: Plot the percentage of inhibition against the concentration of L-870810 and determine the IC50 value using a suitable curve-fitting model.

Cell-Based Antiviral Assay (General Protocol)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Objective: To determine the EC95 value of **L-870810** for the inhibition of HIV-1 replication in cell culture.

Materials:



- A susceptible cell line (e.g., MT-4, CEM-SS) or primary cells (e.g., PBMCs)
- A laboratory-adapted or clinical isolate of HIV-1
- Cell culture medium and supplements (e.g., FBS, antibiotics)
- L-870810 (or other test compounds)
- A method to quantify viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter virus system)

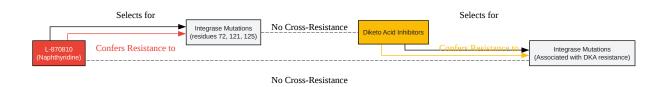
General Procedure:

- Cell Plating: Seed the cells in a multi-well plate at a predetermined density.
- Compound Addition: Add serial dilutions of **L-870810** to the wells.
- Viral Infection: Infect the cells with a standardized amount of HIV-1.
- Incubation: Incubate the infected cells for a period of several days to allow for multiple rounds of viral replication.
- Quantification of Viral Replication: At the end of the incubation period, collect the cell culture supernatant and quantify the extent of viral replication using a suitable method.
- Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT or XTT assay) to determine the concentration of L-870810 that is toxic to the cells (CC50).
- Data Analysis: Plot the percentage of viral inhibition against the concentration of L-870810 to determine the EC95 value. The selectivity index (SI) can be calculated as CC50/EC95.

Resistance

Viruses selected for resistance to **L-870810** have been found to contain mutations in the integrase enzyme at residues 72, 121, and 125.[1] Notably, these mutations confer resistance specifically to the naphthyridine class of inhibitors and do not cause resistance to the diketo acid class of inhibitors, despite their identical mechanism of action.[1] This suggests that the two classes of inhibitors have distinct interactions within the integrase active site.[1]





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